molecular formula C15H11ClO6 B1669374 Cyanidin chloride CAS No. 528-58-5

Cyanidin chloride

Cat. No. B1669374
CAS RN: 528-58-5
M. Wt: 322.69 g/mol
InChI Key: COAWNPJQKJEHPG-UHFFFAOYSA-N
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Description

Cyanidin chloride is a flavonoid compound that protects neuronal cells from oxidative stress . It is a pigment found in several varieties of berries . The empirical formula is C15H11ClO6 and the molecular weight is 322.70 .


Synthesis Analysis

The synthesis of Cyanidin chloride involves the use of a semi-preparative HPLC system loaded with an EP-C18M reversed-phase silica gel .


Molecular Structure Analysis

The molecular structure of Cyanidin chloride is represented by the SMILES string [Cl-].Oc1cc (O)c2cc (O)c ( [o+]c2c1)-c3ccc (O)c (O)c3 .


Chemical Reactions Analysis

Cyanidin chloride exhibits antioxidant properties and electrochemical activity. The oxidation peak potentials (Epa) of key anthocyanins are +368 mV for cyanidin .


Physical And Chemical Properties Analysis

Cyanidin chloride appears as a violet powder . It has a melting point of over 300°C .

Scientific Research Applications

Antioxidant Properties

Cyanidin chloride, as a member of the anthocyanin family, exhibits potent antioxidant activity. This property is crucial in neutralizing free radicals and protecting cells from oxidative stress, which can lead to chronic diseases . The compound’s ability to scavenge reactive oxygen species makes it a valuable subject for studies aimed at developing natural antioxidant therapies.

Anti-inflammatory Effects

Research has shown that Cyanidin chloride can significantly reduce inflammation. It modulates various inflammatory pathways, which makes it a potential therapeutic agent for treating inflammatory diseases . Its application in this field is promising, especially considering the rise of chronic inflammatory conditions globally.

Cardiovascular Health

Cyanidin chloride has been associated with cardioprotective benefits. Its impact on cardiovascular health includes improving endothelial function, reducing arterial stiffness, and potentially lowering the risk of heart disease . Studies are exploring its use in preventing cardiovascular diseases (CVD), one of the leading causes of death worldwide.

Neuroprotection

The neuroprotective capabilities of Cyanidin chloride are gaining attention. It has shown potential in enhancing cognitive function and protecting against neurodegenerative diseases. This application is particularly relevant as the global population ages and the incidence of conditions like Alzheimer’s disease increases .

Anticancer Activity

Cyanidin chloride’s role in cancer research is significant due to its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. The ongoing research in this field aims to utilize Cyanidin chloride in developing natural, less toxic cancer treatments .

Diabetes Management

Studies suggest that Cyanidin chloride can help in managing diabetes by improving insulin sensitivity and glucose metabolism. Its anti-diabetic effects make it a subject of interest for creating dietary supplements and medications to help control blood sugar levels .

Obesity and Metabolic Regulation

Cyanidin chloride has been studied for its role in obesity-related complications . It affects adipogenesis and lipid metabolism, which could help in developing interventions for obesity and associated metabolic disorders .

Anti-microbial Properties

Lastly, the anti-microbial properties of Cyanidin chloride are noteworthy. It has been tested against various pathogens, suggesting its potential as a natural preservative or in developing new antimicrobial agents .

Mechanism of Action

Cyanidin chloride activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process. It suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .

Future Directions

Cyanidin chloride has shown strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . Therefore, it holds promise for future research and potential therapeutic applications .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6.ClH/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-6H,(H4-,16,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAWNPJQKJEHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13306-05-3 (Parent)
Record name Cyanidin chloride
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DSSTOX Substance ID

DTXSID80967263
Record name Cyanidin chloride
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Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin chloride

CAS RN

528-58-5
Record name Cyanidin chloride
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Record name Cyanidin chloride
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Record name Cyanidin chloride
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Record name Cyanidin chloride
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Record name 3,3',4',5,7-pentahydroxyflavylium chloride
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Record name CYANIDIN CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Cyanidin chloride exhibits its effects through various mechanisms depending on the context. For instance, it inhibits osteoclast formation by suppressing RANKL-mediated signaling pathways, including NF-κB and ERK, ultimately reducing bone resorption. [] It also demonstrates anti-diabetic effects by reducing albumin glycation both in vitro and in vivo, potentially mitigating diabetic complications. [] Additionally, it shows promising antibacterial activity by targeting Sortase A in Staphylococcus aureus, disrupting virulence factors like adhesion and biofilm formation. []

A: * Molecular formula: C15H11ClO6 * Molecular weight: 322.7 g/mol * Spectroscopic data: Cyanidin chloride exhibits characteristic UV-Vis absorption peaks (e.g., around 530 nm). Infrared spectroscopy reveals structural information about its functional groups. [, , ]

A: Cyanidin chloride's stability is influenced by factors like pH, temperature, and light exposure. [, ] Encapsulation in liposomes has shown to improve its stability and bioavailability for therapeutic applications. [] Studies on its compatibility with different materials, especially in the context of photovoltaic cells, are ongoing. []

A: While not primarily known for its catalytic properties, cyanidin chloride's ability to modulate enzyme activity, such as polyphenol oxidase, is documented. [] It's crucial to distinguish between its direct interaction with enzymes and its broader biological effects.

A: Molecular docking studies are employed to investigate cyanidin chloride's interactions with target proteins like Sortase A. [] These simulations help elucidate binding sites and mechanisms of action. Quantitative Structure-Activity Relationship (QSAR) models can predict activity based on structural modifications. []

A: Structural variations in the polyphenol structure, such as the presence of specific hydroxyl groups and glycosylation patterns, significantly impact its interaction with soybean protein. [] This suggests that even slight modifications can alter its binding affinity and potentially its biological activity.

A: Cyanidin chloride can be susceptible to degradation under certain conditions. [] Encapsulation techniques, like liposomal formulations, have been explored to enhance its stability, solubility, and bioavailability for therapeutic use. [, ]

A: Research on the absorption, distribution, metabolism, and excretion (ADME) of cyanidin chloride is ongoing. [] Understanding its in vivo activity and efficacy is crucial for translating its therapeutic potential.

A: Cyanidin chloride has shown promising results in various preclinical studies. For example, it exhibits anti-inflammatory and neuroprotective effects in an LPS-induced depression mouse model, improving behavioral outcomes and modulating cytokine levels in the hippocampus. [] It also inhibits the proliferation and induces apoptosis of colorectal cancer cells (HCT116, HT29, and SW620) in vitro. [] In vivo studies using an ovariectomy-induced osteoporosis mouse model demonstrated its protective effects against bone loss. []

A: Resistance mechanisms related to cyanidin chloride, particularly in a clinical setting, are yet to be fully elucidated. Further research is needed to explore potential resistance development, especially concerning its antibacterial activity against S. aureus. [, ]

A: Liposomal formulations have been investigated as a means to enhance the delivery and targeting of cyanidin chloride. [] This approach aims to improve its bioavailability and therapeutic efficacy while minimizing potential off-target effects.

ANone: Research exploring specific biomarkers to predict the efficacy of cyanidin chloride or monitor treatment response is currently limited. Identifying such biomarkers could be instrumental in personalizing therapeutic interventions.

A: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying cyanidin chloride in various matrices, including plant extracts and biological samples. [, ] Coupling HPLC with mass spectrometry (MS) allows for even more sensitive and specific detection and structural characterization. []

A: Cyanidin chloride's solubility can be influenced by factors like pH and the presence of other compounds. [] Understanding its dissolution rate and solubility in different media is crucial for optimizing its formulation and delivery for improved bioavailability and efficacy.

A: Analytical methods for determining cyanidin chloride, such as HPLC, require rigorous validation following established guidelines to ensure accuracy, precision, and specificity. [, ] This involves evaluating parameters like linearity, range, limit of detection, and limit of quantification.

A: Ensuring the consistency, safety, and efficacy of cyanidin chloride, especially if developed as a pharmaceutical agent, necessitates strict quality control and assurance measures throughout development, manufacturing, and distribution. [, ]

A: Research on the potential of cyanidin chloride to induce an immune response and strategies for modulating immunogenicity is currently limited. Further studies are required to assess its impact on the immune system, particularly in the context of therapeutic applications. []

A: Information on cyanidin chloride's interactions with drug transporters, which play a crucial role in drug absorption and distribution, is currently scarce. [] Understanding these interactions and strategies to modulate them is essential for optimizing its pharmacokinetic profile.

A: Cyanidin chloride's potential to induce or inhibit drug-metabolizing enzymes, which could lead to drug interactions, is an area requiring further investigation. [, ] Understanding these interactions is crucial for its safe and effective use alongside other medications.

A: As a naturally occurring compound, cyanidin chloride is generally considered biocompatible. [] Its potential for biodegradation suggests a lower risk of accumulation and environmental persistence compared to synthetic compounds.

A: Other anthocyanins or flavonoids with similar biological activities could serve as potential alternatives to cyanidin chloride. [, ] Evaluating their performance, cost-effectiveness, and environmental impact is crucial for identifying suitable substitutes.

A: Research focusing on specific strategies for recycling cyanidin chloride or managing its waste, particularly concerning large-scale production, is limited. Implementing environmentally friendly practices throughout its lifecycle is crucial for sustainability. [, ]

A: Various research databases, analytical techniques (like HPLC, MS), and in vitro and in vivo models are available to support ongoing research on cyanidin chloride. [, ] Collaboration and data sharing among researchers are crucial for advancing knowledge in this field.

A: Cyanidin chloride has been studied for decades, with early research focusing on its isolation and structural characterization from natural sources. [, , ] Over time, research has expanded to investigate its diverse biological activities, potential therapeutic applications, and underlying molecular mechanisms.

A: Research on cyanidin chloride bridges various disciplines, including chemistry, biology, pharmacology, and medicine. [] Collaborative efforts between scientists from different fields are crucial for unraveling its complex mechanisms of action and unlocking its full therapeutic potential.

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